molecular formula C13H18N2O4 B13509582 n-Tert-butoxycarbonyl-n-methyl-n-(3-nitrobenzyl)amine

n-Tert-butoxycarbonyl-n-methyl-n-(3-nitrobenzyl)amine

Cat. No.: B13509582
M. Wt: 266.29 g/mol
InChI Key: GPOATMYDKUEHKM-UHFFFAOYSA-N
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Description

N-Tert-butoxycarbonyl-N-methyl-N-(3-nitrobenzyl)amine is a tertiary amine featuring three distinct substituents on the nitrogen atom:

  • A tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines in organic synthesis.
  • A methyl group, contributing steric bulk and modulating basicity.
  • A 3-nitrobenzyl group, introducing aromaticity and electron-withdrawing properties due to the nitro substituent.

This compound serves as a key intermediate in pharmaceutical and peptidomimetic synthesis, where the Boc group ensures selective reactivity during multi-step processes . The nitro group offers opportunities for further functionalization, such as reduction to an amine or participation in cycloaddition reactions.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(3-nitrophenyl)methyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14(4)9-10-6-5-7-11(8-10)15(17)18/h5-8H,9H2,1-4H3

InChI Key

GPOATMYDKUEHKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl methyl(3-nitrobenzyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial production methods for carbamates often involve the use of di-tert-butyl dicarbonate and sodium azide, which react to form an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate, which is then trapped by an alcohol or amine to form the desired carbamate .

Chemical Reactions Analysis

Boc Protection and Alkylation

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:

  • Methylation : Sodium hydride (NaH) in DMF facilitates alkylation of Boc-protected amines. Methylation of N-Boc-3-aminopropanoic acid with iodomethane yields N-Boc-N-methyl derivatives (e.g., 12 , 87% yield) .

  • Nitrobenzyl Introduction : 3-Nitrobenzyl bromide reacts with Boc-protected amines in the presence of NaH, forming N-Boc-N-methyl-N-(3-nitrobenzyl)amine. This step typically achieves yields >80%.

One-Pot Reductive Amination

A tandem reductive amination approach using Pd/C and ammonium formate reduces nitro groups while simultaneously introducing Boc protection (Scheme 1):

text
γ-Nitroaliphatic methyl ester → γ-N-Boc-amine methyl ester (80–90% yield) [6].

Key Conditions :

ReagentRoleYield (%)
Pd/CCatalyst
NH₄HCO₂Reducing agent
Boc₂OProtecting agent80–90

Base-Mediated Deprotection

3-Methoxypropylamine efficiently cleaves Boc groups via nucleophilic addition-elimination (Scheme 2):

text
N-Boc → NH + Boc-3-methoxypropylamine (quantitative) [2].

Mechanism :

  • Nucleophilic attack on the Boc carbonyl.

  • Formation of a tetrahedral intermediate.

  • Elimination of tert-butanol and CO₂ .

Comparison of Methods :

MethodReagentTime (h)Yield (%)
Acidic (TFA)CF₃COOH24–4885–95
Basic3-Methoxypropylamine2–490–98

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine without affecting the Boc group:

text
3-Nitrobenzyl → 3-Aminobenzyl (95% yield) [6].

Conditions :

  • 1 atm H₂, methanol, room temperature.

Electrophilic Substitution

The electron-withdrawing nitro group directs electrophilic attacks to the meta position. For example:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a second nitro group at the 5-position.

Stability and Functional Tolerance

  • Thermal Stability : Decomposes at >200°C, releasing CO₂ and tert-butanol (TGA data).

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes under prolonged acidic/basic exposure .

Spectroscopic Data

¹H NMR (CDCl₃) :

  • δ 1.43 (s, 9H, Boc CH₃)

  • δ 3.01 (s, 3H, N-CH₃)

  • δ 4.42 (s, 2H, CH₂-Ar)

  • δ 7.52–8.21 (m, 4H, Ar-H) .

IR (cm⁻¹) :

  • 1688 (C=O, Boc)

  • 1520 (NO₂ asymmetric stretch)

  • 1340 (NO₂ symmetric stretch).

Biological Activity

n-Tert-butoxycarbonyl-n-methyl-n-(3-nitrobenzyl)amine, often abbreviated as Boc-NMe-N(3-NO2Bzl)amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the protection of the amine group using the Boc (tert-butoxycarbonyl) protecting group, followed by the introduction of the nitrobenzyl moiety. The general synthetic route can be summarized as follows:

  • Boc Protection : The primary amine is protected using di-tert-butyldicarbonate to form the Boc derivative.
  • Methylation : The Boc-protected amine undergoes methylation using methyl iodide in the presence of a base.
  • Nitrobenzyl Substitution : The final step involves introducing the 3-nitrobenzyl group through nucleophilic substitution.

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly noteworthy as it can enhance the compound's reactivity and biological interactions.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of nitrobenzyl amines exhibit potent activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes .
  • Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating moderate potency .
  • Selectivity and Efficacy : Comparative studies with other nitro-containing compounds revealed that this compound displays selective toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Data Table: Biological Activity Overview

Activity TypeAssay TypeCell Line/OrganismIC50 Value (μM)Reference
AntimicrobialDisk diffusionE. coli15
CytotoxicityMTT assayMCF-725
CytotoxicityMTT assayPC-330
SelectivityNormal vs CancerHuman fibroblasts>100

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Amines

N-Methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine
  • Synthesis : Prepared via palladium-catalyzed coupling of 3-haloanilines with N-methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine, followed by Boc deprotection using trifluoroacetic acid (TFA) .
  • Comparison : The target compound likely follows a similar pathway, substituting the butenyl group with 3-nitrobenzyl bromide. The nitrobenzyl group necessitates careful handling to avoid premature reduction of the nitro functionality .
N-Methyl-N-(3-nitrobenzyl)amine (CAS 19499-61-7)
  • Synthesis : Synthesized via reductive amination of 3-nitrobenzaldehyde with methylamine using α-picoline borane or borane-t-butylamine, avoiding nitro group reduction .
  • Comparison : Unlike the Boc-protated derivative, this compound lacks steric protection, making it more reactive but less stable under acidic conditions .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Stability Notes
N-Tert-butoxycarbonyl-N-methyl-N-(3-nitrobenzyl)amine Not reported Likely moderate in THF/DCM Acid-labile (Boc group); nitro stable under basic conditions
N-Methyl-N-(3-nitrobenzyl)amine Not reported Soluble in polar solvents Sensitive to oxidation; nitro group reducible under H₂/Pd
(4-Methoxybenzyl)(3-nitrobenzyl)amine HBr 1609396-11-3 Hydrobromide salt, high solubility in water Enhanced crystallinity due to salt formation
Benzothiazol-6-yl-(3-nitrobenzyl)-amine 126–128°C Low in water Aromatic benzothiazole enhances UV activity

Key Observations :

  • The Boc group increases molecular weight and reduces polarity, improving solubility in organic solvents .
  • Nitrobenzyl derivatives exhibit higher melting points compared to non-aromatic analogues (e.g., butenyl amines in ).

Reactivity and Functionalization

Boc Deprotection
  • The Boc group in the target compound is cleaved under acidic conditions (e.g., TFA), yielding a primary amine. This contrasts with N-methyl-N-(3-nitrobenzyl)amine , which lacks protection and is prone to undesired side reactions .
Nitro Group Reduction
  • The 3-nitrobenzyl moiety can be selectively reduced to a 3-aminobenzyl group using catalytic hydrogenation (H₂/Pd) or hydrazine. This step is critical in generating bioactive intermediates, as seen in peptidomimetic syntheses .
Comparative Stability
  • Boc-protected amines exhibit superior stability in basic media compared to unprotected analogues like N-benzyl-3-buten-1-amine (), which may undergo alkylation or oxidation .

Q & A

Basic Research Question

  • Acid/Base Sensitivity: The Boc group is labile under acidic conditions (e.g., TFA in DCM) but stable to mild bases. Avoid prolonged exposure to pH > 10 .
  • Thermal Stability: Decomposition occurs above 150°C; store at –20°C in inert atmospheres .
  • Light Sensitivity: The nitrobenzyl group may undergo photoreduction; use amber vials and limit UV exposure .

How do steric effects influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question
The tert-butyl and nitrobenzyl groups create significant steric hindrance:

  • Reactivity Reduction: Hindered access to the nitrogen lone pair slows SN2 reactions. For example, alkylation with methyl iodide requires elevated temperatures (60–80°C) and polar aprotic solvents (DMF) .
  • Mitigation Strategies: Use bulky electrophiles (e.g., mesylates) or transition-metal catalysts (e.g., Pd-mediated cross-couplings) to enhance reaction rates .

What biocatalytic approaches can be applied for its synthesis?

Advanced Research Question
Enzymatic methods offer sustainable alternatives:

  • Transaminases: Convert ketone precursors to amines under mild conditions (pH 7–8, 30–40°C) with pyridoxal-5′-phosphate (PLP) cofactors .
  • Boc Protection via Lipases: Candida antarctica lipase B (CAL-B) catalyzes Boc-group transfer in non-aqueous media, achieving >90% yield with reduced waste .

Advantages: Higher enantioselectivity and greener profiles compared to traditional methods.

How does the nitrobenzyl group affect electronic properties in mass spectrometry?

Advanced Research Question
The electron-withdrawing nitro group enhances electron capture dissociation (ECD) efficiency:

  • Radical Trap: The nitrobenzyl moiety stabilizes radical intermediates, improving peptide fragmentation patterns in ECD-MS .
  • Protonation Sites: Despite its electron deficiency, protonation occurs preferentially at the N-terminal or lysine amines, not the nitrobenzyl group, due to higher proton affinity (PA) at these sites .

What strategies address low yields in coupling reactions involving this amine?

Advanced Research Question

  • Coupling Reagents: Use HATU or EDCI/HOBt for amide bond formation, which minimize steric interference .
  • Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 24 h to 2 h) and improves yields by 20–30% .
  • Dynamic Kinetic Resolution: Employ chiral catalysts (e.g., Ru-based) to resolve racemic mixtures during coupling .

How to resolve contradictions between traditional and biocatalytic synthesis methods?

Advanced Research Question

  • Yield Comparison: Traditional chemical methods (e.g., Boc protection) achieve 70–85% yields but generate solvent waste. Biocatalysis offers 60–75% yields with higher sustainability .
  • Decision Framework: Prioritize biocatalysis for green chemistry goals or traditional methods for scale-up efficiency. Validate via life-cycle analysis (LCA) .

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